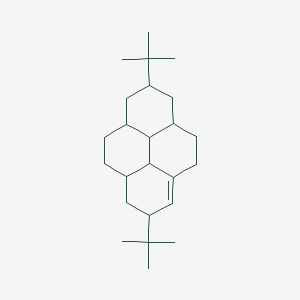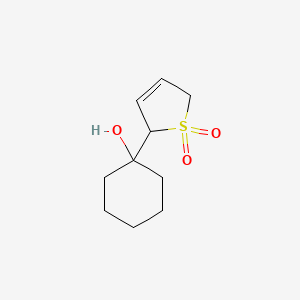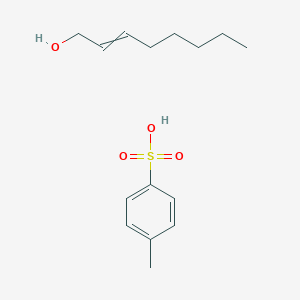
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bulky tert-butyl groups and a polycyclic framework, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of pyrene derivatives with tert-butyl groups, followed by hydrogenation to achieve the desired polycyclic structure . The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the bulky tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can further modify the polycyclic structure, potentially leading to new derivatives with different properties.
Substitution: The tert-butyl groups can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine oxyacids for oxidation , metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Wirkmechanismus
The mechanism by which 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene exerts its effects depends on its specific application. In organic electronics, its bulky tert-butyl groups and polycyclic structure contribute to its stability and electronic properties. The molecular targets and pathways involved in its biological activities are still under investigation, but its interactions with cellular components and enzymes are of particular interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Di-tert-butylpyrene: A closely related compound with similar structural features but without the extensive hydrogenation.
2,6-Di-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione: A structurally related compound with different functional groups and applications.
Uniqueness
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene stands out due to its unique combination of bulky tert-butyl groups and a polycyclic framework, which imparts distinct electronic and steric properties. These features make it a valuable compound for research in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
112036-01-8 |
|---|---|
Molekularformel |
C24H40 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
2,7-ditert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene |
InChI |
InChI=1S/C24H40/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h11,16-22H,7-10,12-14H2,1-6H3 |
InChI-Schlüssel |
GJHVBYSMPHEYSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC2CCC3CC(C=C4C3C2C(C1)CC4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)


![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)


![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)
![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
